N-butylsulfamide

Übersicht

Beschreibung

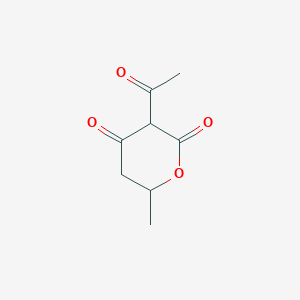

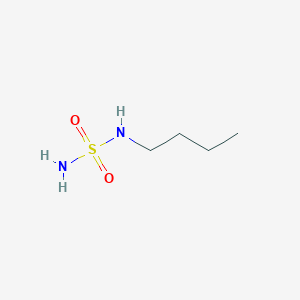

N-butylsulfamide is a chemical compound with the linear formula C4H12N2O2S . Its CAS Number is 42731-63-5 and it has a molecular weight of 152.216 .

Molecular Structure Analysis

The molecular structure of N-butylsulfamide is represented by the linear formula C4H12N2O2S . For a more detailed structural analysis, techniques such as mass spectrometry can be used .Wissenschaftliche Forschungsanwendungen

1. Cancer Research

N-butylsulfamide has been investigated in the context of cancer research. A study by Irving, Tice, and Murphy (1979) explored the impact of disulfiram, a compound related to N-butylsulfamide, on bladder cancer in rats induced by N-n-butyl-N(4-hydroxybuty)nitrosamine (BHBN). This research found that disulfiram significantly inhibited bladder cancer induction in rats exposed to BHBN, indicating a potential role in cancer prevention or treatment (Irving et al., 1979).

2. Pharmacodynamics

A study by Loubatières (1959) delved into the general pharmacodynamics of hypoglycemic arylsulfonamides, a category including compounds like N-butylsulfamide. This research contributed to understanding the mechanism of action and potential therapeutic applications of these compounds (Loubatières, 1959).

3. Peptide Mimic Synthesis

Turcotte, Bouayad‐Gervais, and Lubell (2012) investigated the synthesis of N-aminosulfamide peptide mimics. Their work demonstrated effective methods for synthesizing aza-sulfurylglycinyl tripeptide analogs, which are relevant in the development of peptidomimetics for various applications (Turcotte et al., 2012).

4. Polymer Science

In the field of polymer science, the seeded semibatch emulsion polymerization of n-butyl acrylate was studied by Plessis et al. (2000), which provides insights into the chemical processes and applications in materials science (Plessis et al., 2000).

5. Environmental Remediation

Liang, Kao, Kuo, and Chen (2011) explored the use of persulfate-releasing barriers, involving compounds related to N-butylsulfamide, for remediating groundwater contaminated with methyl tert-butyl ether (MTBE) and benzene (Liang et al., 2011).

6. Thermal Studies

Paul et al. (2014) conducted experimental investigations on the thermophysical properties of ionic liquids including N-butyl-N, N, N-trimetylammoniumbis(trifluormethylsulfonyl)imide for applications in solar thermal collectors. This study contributes to the development of new materials for solar energy systems (Paul et al., 2014).

Eigenschaften

IUPAC Name |

1-(sulfamoylamino)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIVDRTWCRQIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493711 | |

| Record name | N-Butylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butylsulfamide | |

CAS RN |

42731-63-5 | |

| Record name | N-Butylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)

![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)

![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)

![methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate](/img/structure/B3060407.png)